1-Ethyl-3-((1-(2-methoxyethyl)piperidin-4-yl)methyl)urea
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Overview
Description
1-Ethyl-3-((1-(2-methoxyethyl)piperidin-4-yl)methyl)urea is a synthetic organic compound that belongs to the class of urea derivatives. This compound is characterized by the presence of a piperidine ring, which is a six-membered ring containing one nitrogen atom, and a urea moiety, which is a functional group consisting of a carbonyl group attached to two amine groups. The presence of the methoxyethyl group further adds to its structural complexity and potential reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Ethyl-3-((1-(2-methoxyethyl)piperidin-4-yl)methyl)urea typically involves the reaction of piperidine derivatives with isocyanates or carbamoyl chlorides. One common method is the reaction of 1-(2-methoxyethyl)piperidine with ethyl isocyanate under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or tetrahydrofuran, and the temperature is maintained at around 0-5°C to ensure the stability of the reactants and the product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of automated systems also minimizes human error and enhances the reproducibility of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
1-Ethyl-3-((1-(2-methoxyethyl)piperidin-4-yl)methyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxyethyl group can be replaced by other nucleophiles such as halides or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Halides (e.g., NaCl, NaBr), thiols (e.g., R-SH)
Major Products Formed
Oxidation: N-oxides
Reduction: Amines, alcohols
Substitution: Halogenated or thiolated derivatives
Scientific Research Applications
1-Ethyl-3-((1-(2-methoxyethyl)piperidin-4-yl)methyl)urea has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases, including neurological disorders and infectious diseases.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 1-Ethyl-3-((1-(2-methoxyethyl)piperidin-4-yl)methyl)urea is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, thereby modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, resulting in the disruption of cellular processes and the induction of cell death in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- 1-Ethyl-3-((1-(2-hydroxyethyl)piperidin-4-yl)methyl)urea
- 1-Ethyl-3-((1-(2-chloroethyl)piperidin-4-yl)methyl)urea
- 1-Ethyl-3-((1-(2-ethyl)piperidin-4-yl)methyl)urea
Uniqueness
1-Ethyl-3-((1-(2-methoxyethyl)piperidin-4-yl)methyl)urea is unique due to the presence of the methoxyethyl group, which imparts distinct chemical and biological properties. This group can influence the compound’s solubility, reactivity, and ability to interact with biological targets, making it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
1-ethyl-3-[[1-(2-methoxyethyl)piperidin-4-yl]methyl]urea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H25N3O2/c1-3-13-12(16)14-10-11-4-6-15(7-5-11)8-9-17-2/h11H,3-10H2,1-2H3,(H2,13,14,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTBNOZIEHMPHIY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)NCC1CCN(CC1)CCOC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H25N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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